molecular formula C17H19NO2 B5581520 N-(4-hydroxy-5-methyl-2-propan-2-ylphenyl)benzamide

N-(4-hydroxy-5-methyl-2-propan-2-ylphenyl)benzamide

Cat. No.: B5581520
M. Wt: 269.34 g/mol
InChI Key: FQRPXJKJKXHPBO-UHFFFAOYSA-N
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Description

N-(4-hydroxy-5-methyl-2-propan-2-ylphenyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide group attached to a phenyl ring substituted with hydroxy, methyl, and isopropyl groups

Properties

IUPAC Name

N-(4-hydroxy-5-methyl-2-propan-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-11(2)14-10-16(19)12(3)9-15(14)18-17(20)13-7-5-4-6-8-13/h4-11,19H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRPXJKJKXHPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)C(C)C)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-5-methyl-2-propan-2-ylphenyl)benzamide typically involves the condensation of 4-hydroxy-5-methyl-2-propan-2-ylphenylamine with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-5-methyl-2-propan-2-ylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of nitro, sulfo, or halo derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-hydroxy-5-methyl-2-propan-2-ylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate the function of a receptor by acting as an agonist or antagonist. The exact molecular pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)benzenesulfonamide
  • 2-hydroxy-5-methyl-N-[4-(propan-2-yloxy)phenyl]benzamide

Uniqueness

N-(4-hydroxy-5-methyl-2-propan-2-ylphenyl)benzamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties

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